2-アジド-N-エチルアセトアミド

説明

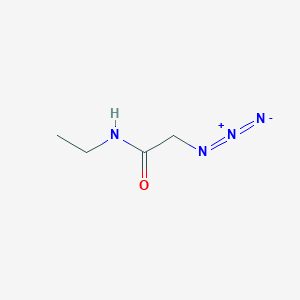

2-azido-N-ethylacetamide is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-azido-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

複素環の合成

2-アジド-N-エチルアセトアミド: は、様々な複素環化合物の合成において重要な前駆体です。 有機アジドは、ピロールのような1つのヘテロ原子を含む五員環や、ピラゾールやイソオキサゾールのような2つのヘテロ原子を含む環の形成に関与することが知られています 。これらの化合物中のアジド基は、多様な官能基として作用し、医薬品や農薬において重要な複雑な分子構造の構築につながる、様々な変換を受けることができます。

医薬品化学

医薬品化学において、2-アジド-N-エチルアセトアミドは、生物活性分子にアジド基を導入するために使用することができます。この修飾は、化合物の生物活性を大幅に変更し、効果を高めたり、副作用を軽減したりする新しい薬剤の発見につながる可能性があります。 アジドは、クリックケミストリーなどの生体共役技術にも使用されており、標的薬物送達システムを作成しています .

分子生物学

2-アジド-N-エチルアセトアミドのアジド部分は、分子生物学の応用において不可欠です。これは、後続のクリックケミストリー反応のための生体直交ハンドルとして、生体分子に組み込むことができます。 これにより、通常の細胞プロセスを妨げることなく、生細胞内の生体分子を標識し、追跡することができます .

有機合成中間体

有機合成の中間体として、2-アジド-N-エチルアセトアミドは、様々な窒素含有化合物の調製に関与しています。アジドは、還元またはその他の変換反応によって、アミン、アミド、その他の窒素系官能基の前駆体となります。 これらの化合物は、染料、ポリマー、その他の工業用化学品の合成において基礎となっています .

触媒

2-アジド-N-エチルアセトアミドのアジド基は、触媒において配位子として作用し、様々な化学反応を触媒する金属との錯体を形成することができます。 これには、環状付加反応による環状化合物の合成や、多くの有機分子の作成に不可欠な炭素-窒素結合の形成が含まれます .

材料科学

材料科学において、2-アジド-N-エチルアセトアミドは、材料の表面特性を改質するために使用することができます。アジド官能基は、アルキン修飾された表面と反応して、共有結合した層を形成することができます。 この技術は、材料の生体適合性、耐薬品性、またはその他の特性を向上させる機能性コーティングを作成するために使用されます .

作用機序

Target of Action

Azido compounds, in general, have been known to interact with various biological macromolecules . The azido group can act as a photoaffinity label, allowing the molecule to bind to its target and then be covalently attached upon exposure to light . This property has been used to study the interactions of azido compounds with their targets .

Mode of Action

The mode of action of 2-azido-N-ethylacetamide involves the azido group, which can undergo various reactions. One key reaction is the thermally induced removal of nitrogen from azido ketones, leading to the formation of acetylamino-alkenones . This reaction could potentially alter the structure and function of the target molecule, thereby influencing its activity.

Biochemical Pathways

Azido compounds have been used in the synthesis of various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles play crucial roles in numerous biochemical pathways, and their synthesis could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . Therefore, the ADME properties of 2-azido-N-ethylacetamide would likely depend on its specific structure and physicochemical properties.

Result of Action

Azido compounds have been used as probes to characterize nad±binding proteins and to identify the active sites of these proteins . Therefore, it is plausible that 2-azido-N-ethylacetamide could have similar effects, potentially influencing the activity of NAD±binding proteins and other related cellular processes.

Action Environment

The action of 2-azido-N-ethylacetamide, like other azido compounds, can be influenced by various environmental factors. For instance, the presence of light can trigger the photolysis of the azido group, leading to covalent attachment to the target molecule . Additionally, the pH and temperature of the environment could potentially influence the reactivity of the azido group and thus the overall action of 2-azido-N-ethylacetamide.

生化学分析

Biochemical Properties

2-azido-N-ethylacetamide plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition, commonly known as “click chemistry.” This reaction is widely used for labeling and modifying biomolecules. The azido group in 2-azido-N-ethylacetamide can interact with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This property makes it valuable for tagging proteins, nucleic acids, and other biomolecules for various analytical and diagnostic purposes .

Cellular Effects

2-azido-N-ethylacetamide has been shown to influence cellular processes by incorporating into cellular components through bioorthogonal reactions. It can be used to label cellular RNA, allowing researchers to study RNA dynamics and interactions within cells. The incorporation of 2-azido-N-ethylacetamide into RNA does not significantly affect cell viability, making it a useful tool for studying cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 2-azido-N-ethylacetamide exerts its effects through the formation of nitrogen-centered radicals (NCRs). These radicals can interact with various biomolecules, including nucleic acids and proteins, leading to modifications that can be detected and analyzed. The azido group in 2-azido-N-ethylacetamide can undergo homolytic cleavage to generate reactive intermediates that participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-azido-N-ethylacetamide are crucial factors. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, 2-azido-N-ethylacetamide may degrade, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

Studies on the dosage effects of 2-azido-N-ethylacetamide in animal models have revealed that the compound exhibits a dose-dependent response. At lower doses, it can effectively label biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

2-azido-N-ethylacetamide is involved in metabolic pathways that include the generation of nitrogen-centered radicals. These radicals can participate in various biochemical reactions, including the inhibition of ribonucleotide reductases and the modification of nucleic acids. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells, 2-azido-N-ethylacetamide is transported and distributed through interactions with cellular transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also be influenced by factors such as tissue permeability and blood flow .

特性

IUPAC Name |

2-azido-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTCTLNGYHAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

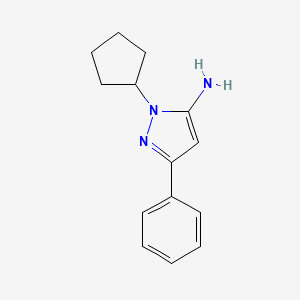

![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)

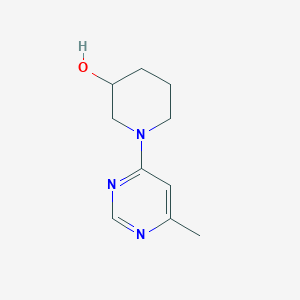

![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)

![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)